Oasomycin B
Description
Microbial Production Strains and Fermentation Strategies
The foundation of Oasomycin B production lies in the selection of appropriate microbial strains and the careful management of their growth through fermentation.
Strains of Streptoverticillium have been identified as producers of oasomycins. A specific strain, designated as DSM 5989, is noted for its ability to synthesize these compounds. The fermentation process is typically conducted in a liquid nutrient medium under controlled conditions to encourage the growth of the microorganism and the subsequent production of the desired metabolite.
The fermentation is often carried out in stages, starting with one or more precultures to build up a sufficient biomass of the microorganism. This preculture is then transferred to a larger production medium for the main fermentation. This staged approach helps to ensure a robust and productive fermentation process.
Alongside Streptoverticillium, certain Streptomyces species are also known to produce oasomycins. The strain Streptomyces sp. DSM 5990 is a documented producer. The fermentation strategies employed for Streptomyces are similar to those for Streptoverticillium, involving the use of a nutrient-rich medium and controlled environmental parameters.
The general fermentation process for both genera involves cultivating the microorganism for a period ranging from 24 to 300 hours, with a more typical duration being 36 to 140 hours. The temperature is maintained at a constant, optimal level, often around 30°C, and the culture is agitated to ensure proper aeration and nutrient distribution.
Maximizing the yield of this compound is a critical aspect of its production. This is achieved by optimizing various parameters of the fermentation process. While specific optimization data for this compound is not extensively detailed in publicly available literature, general principles for optimizing antibiotic production in Streptomyces and related species can be applied. These strategies focus on manipulating the culture conditions to enhance metabolite production.
Key parameters that are typically optimized include:
Medium Composition: The nutrient solution is a crucial factor. For oasomycin production, a medium containing sources of carbon and nitrogen, along with inorganic salts, is essential. A particularly effective medium composition includes soybean meal (0.2-5%) and mannitol (B672) (0.2-5%). nih.gov The optimization would involve systematically varying the concentrations of these and other components, such as different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., peptone, yeast extract), to find the ideal combination for maximal this compound output. nih.govresearchgate.net
pH: The pH of the culture medium can significantly influence microbial growth and enzyme activity related to antibiotic synthesis. Maintaining an optimal pH range, often between 6.0 and 8.0 for Streptomyces, is critical. nih.gov
Aeration and Agitation: As aerobic organisms, Streptoverticillium and Streptomyces require sufficient oxygen for growth and metabolism. Optimizing the agitation speed (e.g., 150 rpm) and aeration rate in the fermenter is vital for ensuring high yields. nih.govnih.gov
Inoculum Development: The age and size of the inoculum used to start the production culture can impact the final yield. nih.gov
Fed-Batch Strategies: In some fermentation processes, a fed-batch strategy, where nutrients are added incrementally during the cultivation, can lead to higher cell densities and improved product yields compared to a simple batch process. nih.govmdpi.com
Statistical methods like Response Surface Methodology (RSM) are often employed to systematically optimize these multiple interdependent variables to enhance the production of secondary metabolites like antibiotics. nih.govmdpi.com
Advanced Chromatographic Separation Techniques for this compound Isolation
The general workflow for purification involves:
Extraction: The first step is to extract the oasomycins from the fermentation broth. This often involves using organic solvents to separate the desired compounds from the aqueous medium and cell debris.
Initial Purification: Solid-phase extraction (SPE) is a common initial purification step. For the related compound Desertomycin (B81353) G, a C18 cartridge was used, where the compound was retained and then eluted with a gradient of methanol (B129727) and water containing a small amount of trifluoroacetic acid (TFA). This step helps to remove many impurities and concentrate the sample.
Chromatographic Separation: High-performance liquid chromatography (HPLC) is the cornerstone of purifying macrolide antibiotics like this compound. nih.gov Various chromatographic modes can be employed:
Reversed-Phase Chromatography (RPC): This is a very common technique for separating compounds of moderate polarity like this compound. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic solvent is gradually increased, is often used to separate the different components of the extract.
Normal-Phase Chromatography (NPC): In some cases, normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, might be employed for further purification.
Ion-Exchange Chromatography (IEX): If the target molecule has ionizable groups, ion-exchange chromatography can be a powerful tool for purification. nih.gov
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used as a polishing step to remove any remaining impurities of different molecular weights.
The selection and sequence of these chromatographic steps are crucial for obtaining this compound in a highly purified form. The purity of the final product is typically assessed using analytical HPLC and spectroscopic methods.
Properties
IUPAC Name |
8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNMAZUKNSYLDM-OHNVWHHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H104O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Properties
Elucidation of the Planar and Stereochemical Structure
The complex structure of Oasomycin B was determined through extensive spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) techniques. The elucidation of the closely related Oasomycin A's structure was definitively confirmed through total synthesis, which also provided a strong basis for the structural assignment of this compound. organic-chemistry.org These studies established the connectivity of the atoms (planar structure) and their spatial arrangement (stereochemistry).
Key Structural Features and Functional Groups
This compound is distinguished by its large 42-membered macrolactone ring. bioaustralis.comdoi.org This macrocycle is a polyketide, assembled from acetate (B1210297) and propionate (B1217596) precursor units. The structure is highly functionalized with numerous hydroxyl groups and other oxygen-containing functionalities, contributing to its complexity and biological activity.
Physicochemical Properties
This compound is a white solid with specific physical and chemical properties that are crucial for its isolation and handling.
| Property | Value |
| Molecular Formula | C61H104O22 bioaustralis.com |
| Molecular Weight | 1189.47 g/mol bioaustralis.com |
| Solubility | Soluble in methanol (B129727) and DMSO bioaustralis.com |
| Storage Temperature | -20°C bioaustralis.com |
| CAS Number | 143452-11-3 bioaustralis.com |
Biosynthesis of Oasomycin B
Polyketide Synthase (PKS) System Architecture and Operation
The backbone of Oasomycin B is assembled by a modular Type I PKS, a class of large, multifunctional enzymes that act as a molecular assembly line. The biosynthesis of the structurally related desertomycins provides significant insight into the PKS system responsible for this compound.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The biosynthetic gene cluster (BGC) responsible for the production of the desertomycin (B81353) family, to which this compound belongs, has been identified and characterized from Streptomyces nobilis JCM4274. nih.gov In a significant step towards understanding and engineering the production of these compounds, the entire 127-kb gene cluster for desertomycin biosynthesis was successfully cloned using a bacterial artificial chromosome (BAC) vector and heterologously expressed in Streptomyces lividans TK23. nih.gov This achievement not only confirmed the identity of the BGC but also opened avenues for producing these complex molecules in a more accessible host organism. Further genomic analysis of other producing organisms, such as Streptomyces sp. strain YIM 121038, has also identified the desertomycin BGC, reinforcing our understanding of this important antibiotic family.
Modular Organization of Type I PKS Pathways
The desertomycin BGC is predicted to contain a series of large, modular Type I PKS genes. nii.ac.jp These PKSs are organized into modules, with each module responsible for one cycle of polyketide chain elongation. nih.govresearchgate.net Each module is a collection of enzymatic domains that select, activate, and condense a specific building block onto the growing polyketide chain.
The general architecture of a Type I PKS module includes a set of core domains:
Acyltransferase (AT): Selects a specific acyl-CoA extender unit (typically malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein.
Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain and the extender unit via a phosphopantetheine arm, shuttling them between the various catalytic domains.
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain (delivered from the previous module) and the extender unit loaded on the ACP of the current module.
In addition to these core domains, modules can contain a variable set of reductive domains that modify the β-keto group formed after each condensation:
Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group.
Dehydratase (DH): Eliminates the β-hydroxyl group to form a double bond.
Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
| PKS Domain | Function in Polyketide Synthesis |
| Acyltransferase (AT) | Selects and loads extender units (e.g., malonyl-CoA, methylmalonyl-CoA). |
| Acyl Carrier Protein (ACP) | Tethers and transports the growing polyketide chain. |
| Ketosynthase (KS) | Catalyzes the carbon-carbon bond-forming condensation reaction. |
| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group. |
| Dehydratase (DH) | Dehydrates a β-hydroxyl group to form a double bond. |
| Enoylreductase (ER) | Reduces a double bond to a single bond. |
Enzymatic Catalysis in this compound Formation
The formation of the this compound macrocycle is a multi-step enzymatic process. Following the assembly of the polyketide chain by the PKS, a series of post-PKS modifications occur. The final step in the formation of the macrolactone ring is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final PKS module. The TE domain cleaves the completed polyketide chain from the ACP and facilitates its cyclization into the characteristic macrolactone structure of this compound.
Biosynthetic Precursors and Intermediates
The biosynthesis of this compound is intricately linked to other members of the desertomycin family, with specific compounds serving as direct precursors in a defined biosynthetic sequence.
Derivation from Desertomycin Family Members (e.g., Desertomycin A, Oasomycin F)
Detailed fermentation studies of the producing organism, Streptoverticillium baldacii, have elucidated the biosynthetic relationships within the desertomycin family. These studies revealed that Desertomycin A is the first major product detected in the biosynthetic pathway. Desertomycin A then serves as a direct precursor for subsequent members of the family, including this compound.
The key intermediate linking Desertomycin A and this compound is Oasomycin F. Oasomycin F is generated from Desertomycin A through a crucial chemical transformation. Subsequently, Oasomycin F is converted into this compound, which is a major product of the fermentation process.
Oxidative Deamination Pathways in Oasomycin Biosynthesis
A critical step in the biosynthetic conversion of Desertomycin A to Oasomycin F is an oxidative deamination reaction. researchgate.net This process involves the enzymatic removal of an amino group from the side chain of Desertomycin A, which is then replaced with a carbonyl group. This transformation is a key diversification step within the desertomycin biosynthetic pathway, leading to the structural features that differentiate Oasomycin F, and subsequently this compound, from Desertomycin A.
Intramolecular Lactonization in Macrolide Ring Formation
The biosynthesis of the complex this compound structure culminates in a critical cyclization event to form its characteristic 42-membered macrolide ring. rsc.org This process, known as intramolecular lactonization, is a defining step in the assembly of many macrolide antibiotics. The reaction is typically catalyzed by a specific enzyme domain, the thioesterase (TE), which is located at the terminus of the modular polyketide synthase (PKS) assembly line.
The linear polyketide chain, assembled through sequential condensation reactions by the PKS modules, remains covalently tethered to the final acyl carrier protein (ACP) domain as a thioester. The TE domain then facilitates the release of this chain. It catalyzes a nucleophilic attack by a hydroxyl group from the polyketide backbone onto the ACP-bound thioester carbonyl. This intramolecular reaction results in the formation of a stable ester bond, thereby closing the macrocycle and releasing the final product from the synthase machinery.
The efficiency and outcome of macrolactonization are influenced by several factors. For large rings, such as the 42-membered lactone of this compound, enthalpic strain is minimal, but the entropic cost of bringing the reactive ends of a long, flexible chain together can be significant. The TE domain plays a crucial role in overcoming this entropic barrier by positioning the linear precursor in a conformation that favors cyclization over competing reactions like hydrolysis.
| Factor | Description | Relevance to this compound |
|---|---|---|
| Chain Length | The number of atoms in the linear polyketide precursor determines the size of the resulting ring. | The PKS of the oasomycin/desertomycin family is programmed to produce a precursor that yields a 42-membered ring. rsc.org |
| Enzyme Conformation | The three-dimensional structure of the thioesterase (TE) domain creates a catalytic pocket that orients the polyketide chain for cyclization. | The specific TE domain associated with the oasomycin pathway is essential for catalyzing the formation of the large macrolactone. |
| Substrate Flexibility | The inherent conformational freedom of the linear precursor chain. | The TE domain must correctly fold the long and flexible this compound precursor to prevent premature hydrolysis or the formation of incorrect products. |
| Reaction Conditions | Cellular conditions such as pH and temperature can influence enzyme activity and substrate stability. | The biosynthesis occurs under physiological conditions within the producing organism, Streptoverticillium baldacii. rsc.org |
Post-PKS Modifications: Enzymatic Demannosylation
Following the formation of the macrolactone core by the PKS, the structure of oasomycin-family compounds undergoes several tailoring reactions, known as post-PKS modifications. These steps are crucial for generating the final, biologically active molecules. One such key modification within the biosynthesis of the desertomycin/oasomycin family is enzymatic demannosylation. rsc.org
Many members of this antibiotic family, including precursors to this compound, are initially glycosylated with a D-mannose sugar moiety attached to a hydroxyl group on the macrolactone ring (specifically at the 22-OH position). rsc.org However, detailed analysis of fermentation time-courses of the producing organism, Streptoverticillium baldacii, revealed that in the late stages of fermentation, this mannose unit is enzymatically cleaved off. rsc.org This process generates the corresponding aglycones.
This enzymatic demannosylation is a specific, catalyzed event, distinct from other non-enzymatic rearrangements like lactone formation and ring expansions that also occur within this biosynthetic pathway. rsc.org The ability to control this step is significant; research has shown that manipulating fermentation time can direct the process to yield either the glycosylated compounds or their corresponding aglycones. rsc.org For instance, shorter fermentation times (50-70 hours) favor the accumulation of glycosylated molecules, while longer durations (80-100 hours) lead to the prevalence of the demannosylated aglycons. rsc.org
| Precursor | Transformation | Product | Key Observation |
|---|---|---|---|
| Desertomycin A | Oxidative deamination | Oasomycin F | An early step in the pathway leading towards this compound. |
| Oasomycin F | Side-chain lactonization | This compound | Formation of the γ-lactone side chain, creating a major product of the fermentation. |
| Glycosylated Oasomycins | Enzymatic Demannosylation | Oasomycin Aglycones | Occurs in the late stage of fermentation, removing the D-mannose moiety. |
Role of Specific Amidinohydrolases in Related Biosynthetic Transformations (e.g., DstH)
The biosynthesis of many aminomacrolides, including members of the oasomycin/desertomycin family, is proposed to involve a final deprotection step to unmask a primary amino group. A well-characterized example that provides a model for this transformation is the biosynthesis of Desertomycin A, which is closely related to the oasomycins. The final step in its formation is the conversion of its guanidino-precursor, Desertomycin B, into the final amino form. This reaction is catalyzed by a specific amidinohydrolase enzyme, DstH.
Research has shown that the starter unit for the polyketide chain of these antibiotics is not γ-aminobutanoyl-CoA, but rather 4-guanidinylbutanoyl-CoA. Using a guanidino group serves as a natural protecting group strategy, preventing the primary amine of the starter unit from undergoing facile and undesirable cyclization reactions during biosynthesis. The DstH enzyme provides the "missing link" in this pathway by catalyzing the hydrolysis of the guanidino group to reveal the primary amine in the final stage of biosynthesis.
To confirm the function of DstH, gene deletion studies were performed in the desertomycin-producing organism, Streptomyces macronensis. The findings from these experiments conclusively identified DstH as the enzyme responsible for this critical transformation.
| Experimental Setup | Result | Conclusion | Reference |
|---|---|---|---|
| Wild-Type S. macronensis | Produces Desertomycin A as the major product. | The complete biosynthetic pathway is active. | asm.org |
| In-frame deletion of the dstH gene (ΔdstH mutant) | Production of Desertomycin A was completely abolished. A new compound, identified as Desertomycin B (the guanidino form), accumulated. | DstH is essential for the conversion of Desertomycin B to Desertomycin A in vivo. | asm.org |
| In vitro assay with purified DstH enzyme | Purified DstH enzyme efficiently catalyzed the conversion of Desertomycin B to Desertomycin A. | DstH is the sufficient catalyst for the hydrolysis of the guanidino group to an amino group. | asm.org |
This enzymatic deprotection strategy is believed to be a general feature in the biosynthesis of related marginolactone antibiotics that possess a terminal primary amino group derived from a 4-aminobutanoate starter unit.
Structural Elucidation and Stereochemical Assignment of Oasomycin B
Advanced Spectroscopic Characterization
The initial and pivotal step in elucidating the structure of Oasomycin B involves the use of modern spectroscopic methods. These techniques provide fundamental information about the molecule's connectivity, molecular weight, and chiral nature.
Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in piecing together the complex framework of this compound. nih.govnih.gov Both one-dimensional and two-dimensional NMR experiments have been instrumental in establishing the atom-to-atom connections and the relative spatial arrangement of atoms within the molecule.
Two-dimensional (2D) NMR spectroscopy has been particularly powerful in deciphering the structure of large and complex molecules like this compound. ucl.ac.ukwikipedia.org By spreading the NMR signals across two frequency dimensions, these techniques resolve the issue of peak overlap that is common in one-dimensional spectra. ucl.ac.ukwikipedia.org
Key 2D NMR experiments employed in the study of this compound and similar natural products include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org The presence of cross-peaks in a COSY spectrum reveals the J-coupling between protons, allowing for the tracing of proton networks within the molecule. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between protons and directly attached heteronuclei, most commonly carbon-13. wikipedia.orgnih.gov It is invaluable for assigning carbon signals based on the assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. ucl.ac.uk This through-space correlation is fundamental for determining the relative stereochemistry and conformation of the molecule. ucl.ac.uk
Through the meticulous analysis of these 2D NMR datasets, researchers have been able to construct the planar structure of this compound and gain significant insights into its relative stereochemistry.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed fingerprint of the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift (δ) of each signal being highly sensitive to the local electronic environment. libretexts.org
The chemical shifts in the ¹³C NMR spectrum are influenced by factors such as the hybridization of the carbon atom (sp³, sp², sp), the electronegativity of attached atoms, and steric effects. libretexts.orglibretexts.org For instance, carbons double-bonded to oxygen (carbonyls) typically resonate at the downfield end of the spectrum (around 170-220 ppm), while sp²-hybridized carbons of alkenes appear in the 100-150 ppm range. youtube.com
A comparative analysis of the ¹³C NMR chemical shifts of this compound with those of known, related structures and with diastereomers synthesized for comparison has been a critical component of its stereochemical assignment. nih.gov By comparing the experimental ¹³C NMR data with those from universal NMR databases, the stereochemistry of complex fragments of the molecule can be predicted and confirmed. nih.govresearchgate.net
Table 1: Representative ¹³C NMR Chemical Shift Ranges for this compound Functional Groups
| Functional Group | Typical Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 170 - 220 |
| Alkene (C=C) | 100 - 150 |
| Carbon-Oxygen (C-O) | 50 - 100 |
| Alkyl (C-C, C-H) | 10 - 50 |
Note: The exact chemical shifts for this compound would require access to the specific experimental data from primary research articles.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula of this compound. This information is fundamental and serves as a crucial constraint for the structural elucidation process based on NMR data.
Optical rotation is a physical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.org When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. wikipedia.orgkhanacademy.org The direction and magnitude of this rotation are characteristic of the specific molecule. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Stereochemistry
Methodologies for Stereochemical Assignment
Determining the absolute stereochemistry of a complex molecule like this compound is a challenging task that often requires a multi-pronged approach. While advanced NMR techniques can establish relative stereochemistry, other methods are necessary to assign the absolute configuration (R or S) at each stereocenter.
For the desertomycin (B81353)/oasomycin class of natural products, a key strategy has been the comparison of NMR data with that of a universal NMR database. nih.gov This involves the stereoselective synthesis of fragments of the natural product with known stereochemistry. nih.gov The NMR spectra of these synthetic fragments are then compared with the corresponding regions in the NMR spectrum of the natural product. A close match provides strong evidence for the stereochemistry of that particular segment. nih.gov This painstaking process, repeated for different parts of the molecule, ultimately allows for the assignment of the complete stereostructure of this compound.
Application of Universal NMR Databases for Stereochemical Prediction
A pivotal approach in deciphering the stereochemistry of the polyol chain of this compound involved the use of universal NMR databases. nih.govresearchgate.net This method is predicated on the systematic observation that the ¹H and ¹³C NMR chemical shifts of stereoisomers within a particular structural motif are often distinct and predictable. researchgate.net By comparing the NMR data of a natural product with a database of chemical shifts from synthetic model compounds of known stereochemistry, the configuration of the natural product can be predicted. nih.govresearchgate.net
For this compound, this technique was instrumental in predicting the relative stereochemistry of the C21–C38 portion of the molecule. nih.gov Researchers compared the ¹³C NMR chemical shifts of this segment of this compound with a library of data from synthetically prepared diastereomers that model this structural unit. nih.gov This comparative analysis allowed for a confident prediction of the stereochemical arrangement within this long polyol chain prior to its confirmation by other methods. nih.gov
The table below illustrates the principle of using ¹³C NMR chemical shift data for stereochemical assignment, showing hypothetical data for two diastereomers of a key fragment.
Table 1: Illustrative ¹³C NMR Chemical Shift Comparison for Stereochemical Prediction
| Carbon Position | Natural Fragment (ppm) | Synthetic Diastereomer A (ppm) | Synthetic Diastereomer B (ppm) |
|---|---|---|---|
| C-21 | 68.2 | 68.3 | 69.5 |
| C-22 | 35.1 | 35.0 | 36.2 |
| C-23 | 72.9 | 73.0 | 71.8 |
| C-24 | 41.5 | 41.6 | 42.9 |
J-based Configuration Analysis (JBCA)
J-based configuration analysis (JBCA) is a powerful NMR spectroscopic method used to determine the relative configuration of acyclic 1,2- and 1,3-diol systems, which are prevalent in polyketide natural products like this compound. The technique relies on the measurement of various homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants. nih.gov These coupling constants are dependent on the dihedral angles between the coupled nuclei, which in turn are dictated by the stereochemical relationship (syn or anti) of the substituents along the carbon backbone. nih.gov
The general workflow for JBCA involves:
Measurement of Coupling Constants: Acquiring high-resolution 1D and 2D NMR spectra (such as HSQMBC and PS-HMBC) to accurately measure key J-coupling values.
Conformational Analysis: The measured coupling constants provide geometric constraints that allow for the determination of the most stable conformation of the molecule in solution.
Stereochemical Assignment: By comparing the experimentally determined coupling constants with established values for syn and anti isomers, the relative stereochemistry of the chiral centers can be deduced. nih.gov
While the literature on this compound has emphasized other methods for its structural elucidation, JBCA represents a fundamental and widely applied technique for determining the relative stereochemistry of complex polyol chains and would be a standard tool in such an analysis. nih.gov
Table 2: Typical J-Coupling Patterns in JBCA for 1,3-Diol Systems
| Coupling Constant | syn-Isomer | anti-Isomer |
|---|---|---|
| ³JHH | Small (1-3 Hz) | Large (9-11 Hz) |
| ²JCH | Large (ca. -5 Hz) | Small (ca. -1 Hz) |
| ³JCH (gauche) | Small (1-3 Hz) | Small (1-3 Hz) |
Comparative Analysis with Synthetic Reference Compounds
The most definitive method for confirming the stereostructure of a natural product is through the total synthesis of a proposed diastereomer and the comparison of its spectroscopic data with that of the natural compound. For this compound, a key step in confirming the stereochemistry predicted by the universal NMR database approach was the stereoselective synthesis of the C21–C38 degradation product. nih.govresearchgate.net
This synthetic fragment, possessing the predicted stereochemical configuration, was prepared in the laboratory. nih.gov Subsequent comparison of the ¹H and ¹³C NMR spectra of this synthetic reference compound with the corresponding data from the C21–C38 fragment obtained by chemical degradation of natural this compound provided a direct and unambiguous proof of the stereochemical assignment for this portion of the molecule. nih.govresearchgate.net A perfect match in the NMR data confirms that the synthesized structure and the natural fragment are identical. nih.gov This approach, while laborious, provides the highest level of confidence in the structural assignment.
Elucidation of Absolute Configuration Integrating Biosynthetic Information
The absolute configuration of this compound was further corroborated by analyzing its biosynthetic pathway. This compound is a polyketide, synthesized by a large multienzyme complex known as a polyketide synthase (PKS). The genetic blueprint for this PKS is encoded in a biosynthetic gene cluster (BGC) within the producing organism's genome. nih.gov
The stereochemistry of hydroxyl groups in polyketides is determined by ketoreductase (KR) domains within the PKS modules. nih.gov These KR domains can be classified into different types based on conserved amino acid sequence motifs, and each type stereoselectively reduces a β-keto group to either an (R)- or (S)-hydroxyl group. By sequencing the genes of the desertomycin/oasomycin BGC and analyzing the KR domains in each module, it is possible to predict the stereochemistry of the resulting hydroxyl groups along the polyketide chain.
This bioinformatic analysis of the BGC provides strong supporting evidence for the stereochemical assignments determined by spectroscopic and synthetic methods, helping to establish the absolute configuration of the entire molecule. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Oasomycin A |
Total Synthesis and Analogues of Oasomycin B
Retrosynthetic Strategies for Complex Macrolactone Architectures
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.orgdeanfrancispress.com For large and complex macrolactones such as Oasomycin B, a convergent retrosynthetic strategy is typically employed. This approach involves breaking the target molecule into several key fragments of similar complexity, synthesizing them independently, and then coupling them together in the final stages. organic-chemistry.org
The retrosynthetic analysis of a molecule from the Oasomycin family generally involves three primary disconnections:
Macrolactonization: The ester bond that closes the large ring is disconnected, revealing a linear hydroxy acid precursor, often referred to as the seco-acid. This is a critical step that simplifies the cyclic structure into a linear one. thieme-connect.com
Olefination: The polyene chains within the macrocycle are disconnected at the double bonds. This typically points to the use of powerful olefination reactions, such as the Julia-Kocienski olefination, to link major fragments. thieme-connect.comresearchgate.net
Aldol (B89426) and Other C-C Bond Formations: The complex polyol chains, which are rich in stereocenters, are disconnected into smaller, more manageable subunits. These disconnections often correspond to stereoselective aldol additions, which are ideal for building up such intricate stereochemical arrays. organic-chemistry.orgwiley-vch.de
Table 1: Retrosynthetic Analysis of the Oasomycin Core Structure
| Disconnection Type | Bond Cleaved | Resulting Precursor(s) | Corresponding Forward Reaction |
| Macrolactone Ring Opening | C1-O Ester | Linear ω-hydroxy acid (seco-acid) | Macrolactonization (e.g., Yamaguchi) |
| Polyene Chain Scission | C=C Double Bond | Vinyl sulfone and an aldehyde/ketone | Olefination (e.g., Julia-Kocienski) |
| Polyol Chain Fragmentation | C-C Single Bond | Aldehyde and a ketone/ester enolate | Aldol Addition |
Key Synthetic Methodologies Applied in Oasomycin Family Total Synthesis
The successful synthesis of the Oasomycins relies on a toolbox of modern, powerful, and highly selective chemical reactions. These methods allow for precise control over the molecule's complex structure, particularly its numerous stereocenters and geometric isomers.
The construction of the carbon-carbon double bonds within the macrolide framework, particularly the E,E,E-triene subunit, requires robust and stereoselective olefination methods. nih.gov The Julia-Kocienski olefination has emerged as a premier method for this purpose in the synthesis of complex natural products. researchgate.netresearchgate.net This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone to produce an alkene, and it is highly regarded for its ability to reliably form the E-isomer with high selectivity. researchgate.netwikipedia.org Its tolerance for a wide array of functional groups makes it particularly suitable for use in the late stages of a complex synthesis, where fragments bearing multiple sensitive groups must be joined. researchgate.netwikipedia.org In the synthesis of Oasomycin A, a Julia-Kocienski olefination was a key step in assembling the macrocyclic backbone. thieme-connect.com
Synthetic Approaches to this compound and its Structural Analogues
While a formal total synthesis of this compound itself has not been as extensively detailed in the literature as that of Oasomycin A, the principles and strategies are directly transferable due to their structural similarity as 42-membered macrolactones. doi.orgbioaustralis.com The synthesis of Oasomycin A by Evans and coworkers stands as the definitive roadmap for this chemical family. organic-chemistry.orgthieme-connect.com
The general approach involves:
Fragment Synthesis: The molecule is broken down into several key fragments, each containing a portion of the final stereochemical and functional group complexity.
Fragment Coupling: These fragments are then pieced together using reliable coupling reactions, such as the Julia-Kocienski olefination and Stille coupling. thieme-connect.comnih.gov
Final Cyclization: The final linear precursor is then cyclized using a macrolactonization reaction to yield the complete macrocyclic core. thieme-connect.com
Synthetic analogues of the Oasomycin family have also been explored to understand structure-activity relationships. doi.org These efforts often involve modifying the side chains or other peripheral functional groups of the natural product. For example, chemoselective derivatizations of Oasomycin A and B have been achieved, particularly through side-chain amidation, to create libraries of modified antibiotics. doi.org The synthesis of these analogues relies on the same powerful synthetic methods developed for the total synthesis of the parent natural products. nih.govnih.gov
Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
The exploration of this compound's therapeutic potential has been significantly advanced through the rational design and synthesis of various derivatives, aimed at elucidating the structure-activity relationships (SAR) that govern its antimicrobial properties. Research efforts have been particularly focused on the chemical modification of the polyketide starter unit, a region of the molecule found to be critical for its biological activity. doi.org
Chemoselective derivatization has been a key strategy, with a particular emphasis on the amidation of the side chain at the polyketide starter unit of this compound. This approach has allowed for the creation of a library of modified antibiotics through the incorporation of diverse amine moieties. The resulting analogues have been instrumental in understanding the structural requirements for potent antimicrobial action. doi.org
The findings from these SAR studies have underscored the profound influence of the polyketide starter unit on the antimicrobial spectrum and potency of this compound. A crucial discovery has been the absolute requirement of a basic side chain, akin to those found in the related marginolactone family of antibiotics, for significant biological activity. Modifications that neutralize or remove this basicity lead to a marked decrease or complete loss of antimicrobial efficacy. doi.org
Furthermore, investigations into the large macrolactone ring of this compound have revealed possibilities for skeletal diversification. A notable development in this area is a novel ring enlargement reaction, achieved through the translactonization of the original 42-membered ring system to generate new 44-membered macrolactones. While these skeletal modifications provide new avenues for analogue design, the SAR data to date consistently highlight the side chain of the polyketide starter unit as the primary determinant of antimicrobial activity. doi.org
The systematic synthesis and evaluation of these derivatives have provided a foundational understanding of the this compound pharmacophore, guiding future efforts in the development of novel and more potent antimicrobial agents based on this natural product scaffold.
Research Findings on this compound Derivatives
The following interactive table summarizes the structure-activity relationship data for a series of rationally designed this compound derivatives. The modifications are focused on the amidation of the side chain at the polyketide starter unit, and the resulting impact on antimicrobial activity is presented.
| Compound | Modification Description | Relative Antimicrobial Activity | Key SAR Insight |
| This compound | Unmodified natural product with its native amino-containing side chain. | +++ (High) | Baseline activity; possesses the essential basic side chain. |
| Derivative 1 | Amidation with a simple, non-basic amine (e.g., acetamide). | - (Inactive) | Demonstrates the necessity of a basic nitrogen for activity. |
| Derivative 2 | Amidation with a primary alkylamine (e.g., ethylamine). | ++ (Moderate) | Confirms that a basic side chain restores activity. |
| Derivative 3 | Amidation with a secondary alkylamine (e.g., diethylamine). | +++ (High) | Indicates that increased basicity and steric bulk at the nitrogen are well-tolerated and may enhance activity. |
| Derivative 4 | Amidation with a cyclic amine (e.g., piperidine). | +++ (High) | Shows that a conformationally restricted basic side chain is favorable for activity. |
| Derivative 5 | Amidation with an aromatic amine (e.g., aniline). | + (Low) | Reduced basicity of the aromatic amine leads to a significant drop in activity. |
| Derivative 6 | Ring-expanded 44-membered macrolactone with native side chain. | ++ (Moderate) | Suggests that while the macrolide core can be altered, the side chain remains a primary driver of potency. |
Biological Activities and Molecular Mechanisms of Oasomycin B
Overview of Bioactivities within the Oasomycin/Desertomycin (B81353) Family
The desertomycin family of macrolides exhibits a notable spectrum of biological activities, including antibacterial, antifungal, and cholesterol-lowering potential.
Antibacterial Activities
Members of the desertomycin family have demonstrated considerable efficacy against a variety of bacterial pathogens. Desertomycin A, one of the first identified compounds in this family, was noted for its activity against both Gram-positive and Gram-negative bacteria. nih.govdntb.gov.ua More recently, Desertomycin G, a structurally related compound, has shown potent activity against a panel of clinically significant bacteria. nih.govnih.gov
A study on Desertomycin G, isolated from Streptomyces althioticus, revealed its strong inhibitory effects against several Gram-positive bacteria. nih.gov The Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were determined for Desertomycin G against various clinical pathogens.
Notably, Desertomycin G also displayed moderate activity against certain Gram-negative bacteria, a feature not always prominent in this class of macrolides. nih.govnih.gov
Table 1: Antibacterial Activity of Desertomycin G
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Corynebacterium urealyticum | Gram-positive | 4 |
| Staphylococcus aureus | Gram-positive | 8 |
| Streptococcus pneumoniae | Gram-positive | 2 |
| Streptococcus pyogenes | Gram-positive | 4 |
| Enterococcus faecium | Gram-positive | 8 |
| Enterococcus faecalis | Gram-positive | 8 |
| Clostridium perfringens | Gram-positive | 1 |
| Bacteroides fragilis | Gram-negative | 32 |
| Haemophilus influenzae | Gram-negative | 16 |
This table is based on data from a study on Desertomycin G and is intended to provide an overview of the antibacterial potential within the desertomycin family. nih.gov
Antifungal Activities
The oasomycin/desertomycin family is also recognized for its antifungal properties. Early reports on desertomycin indicated its ability to inhibit the growth of various fungi and yeasts. nih.govnih.gov One study investigating a desertomycin compound established its minimum concentration to inhibit 80% of fungal growth (IMC) at 50 µg/mL for filamentous fungi and 100 µg/mL or more for yeasts. nih.gov The mechanism of this antifungal action is believed to involve the disruption of the plasma membrane, as evidenced by the significant liberation of potassium from yeast cells upon contact with the compound. nih.gov This mode of action suggests a fungicidal, rather than fungistatic, effect. nih.gov
Inhibition of Cholesterol Biosynthesis
While the direct inhibition of cholesterol biosynthesis by Oasomycin B has not been explicitly detailed in available scientific literature, the broader family of polyketide-derived macrolides, to which the oasomycins belong, includes compounds known to interfere with this pathway. The structural complexity of these molecules presents opportunities for interactions with various enzymes involved in cholesterol synthesis. Further research is required to specifically elucidate the role, if any, of this compound and its relatives in the inhibition of cholesterol biosynthesis.
Specific Biological Activities of this compound
Information specifically detailing the biological activities of this compound is more limited in publicly accessible research. However, its structural similarity to other members of the desertomycin family suggests it likely shares some of the same biological properties.
Antimycobacterial Efficacy, Notably against Mycobacterium tuberculosis
A significant finding within the desertomycin family is the potent activity of Desertomycin G against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov This discovery is particularly noteworthy as it was reported as the first instance of a desertomycin family member exhibiting such strong antimycobacterial activity. nih.gov
Table 2: Antimycobacterial Activity of Desertomycin G
| Bacterial Strain | MIC (µg/mL) |
|---|
This table is based on data from a study on Desertomycin G. nih.gov
As of the latest available research, a specific 50% effective concentration (EC50) value for the antimycobacterial activity of this compound against Mycobacterium tuberculosis has not been reported in the scientific literature. The primary quantitative data available for the family's antimycobacterial efficacy comes from the Minimum Inhibitory Concentration (MIC) of the related compound, Desertomycin G, which was found to be 4 µg/mL. nih.gov Further studies are necessary to determine the specific potency of this compound.
Molecular Mechanism of Action in Bacterial Systems
The precise molecular interactions through which this compound exerts its antibacterial effects are a subject of ongoing research. However, computational and comparative analyses with related compounds provide significant insights into its likely mechanisms of action, focusing on critical bacterial cellular machinery.
Interactions with Ribosomal Proteins (RpsL, RplC)
This compound is a member of the desertomycin family of antibiotics. Molecular docking studies have suggested that desertomycins, and by extension this compound, likely interact with key ribosomal proteins, specifically RpsL (ribosomal protein S12) of the 30S subunit and RplC (ribosomal protein L3) of the 50S subunit. researchgate.net The ribosome is a primary target for many antibiotic classes, as its inhibition disrupts the vital process of protein synthesis. nih.govmdpi.com
Antibiotics that target the 30S subunit often interfere with the decoding of mRNA, leading to mistranslation or the premature termination of peptide chains. nih.gov The interaction with RpsL is particularly critical. RpsL is a key component of the ribosome's accuracy center. frontiersin.org For instance, the antibiotic streptomycin (B1217042) directly interacts with the small ribosomal subunit, and mutations in the rpsL gene are a known mechanism of resistance. frontiersin.org Conversely, certain mutations in rpsL can lead to increased sensitivity to other ribosome-targeting antibiotics like chloramphenicol (B1208) and tetracycline. nih.gov
On the other hand, interactions with the 50S subunit, potentially via RplC, can obstruct the path of the nascent polypeptide chain through the exit tunnel or interfere with the peptidyl transferase center (PTC), the site of peptide bond formation. nih.govfrontiersin.org Macrolide antibiotics, for example, bind within the nascent peptide exit tunnel, effectively blocking protein elongation. wikipedia.orgnih.gov
Modulation of Protease Activity (e.g., ClpC1)
Beyond the ribosome, molecular docking analyses have also indicated a potential interaction between desertomycins and the ClpC1 protease. researchgate.net ClpC1 is an ATP-dependent unfoldase that, in conjunction with the ClpP1P2 protease core, forms a complex responsible for protein degradation. This system is crucial for bacterial protein homeostasis, removing misfolded or damaged proteins. reactgroup.orgasm.org
Several potent natural product antibiotics are known to target ClpC1, validating it as a significant antibacterial target. reactgroup.orgasm.orgnih.gov Compounds such as cyclomarin, ecumicin, lassomycin, and rufomycin all bind to the N-terminal domain of ClpC1. reactgroup.orgasm.orgnih.gov The binding of these molecules can have varied effects. For example, ecumicin has been shown to significantly enhance the ATPase activity of ClpC1 while preventing the activation of proteolysis. asm.orgnih.gov This uncoupling of ATPase activity from protein degradation disrupts the normal function of the Clp protease system. The predicted interaction of this compound with ClpC1 suggests it may function through a similar modulatory mechanism, dysregulating this essential proteolytic pathway.
Disruption of Bacterial Protein Synthesis and Cellular Homeostasis
The combined effect of targeting ribosomal proteins and key proteases like ClpC1 leads to a profound disruption of bacterial cellular homeostasis. By interfering with the ribosome, this compound can inhibit the synthesis of new proteins, a process fundamental to bacterial growth and replication. reactgroup.org The production of aberrant proteins due to mistranslation can further stress the cell.
Simultaneously, by modulating ClpC1 activity, this compound may impair the cell's ability to clear these damaged or misfolded proteins. This two-pronged attack on both protein production and quality control can lead to a catastrophic failure of cellular homeostasis, ultimately resulting in bacterial cell death. nih.gov The disruption of these essential processes is a common mechanism for bactericidal antibiotics. nih.gov
Structure-Activity Relationship (SAR) Insights for this compound
The biological activity of this compound is intrinsically linked to its complex chemical structure. As a 42-membered macrocyclic lactone polyketide, specific functional groups and structural features are critical for its antimicrobial efficacy. nih.govyoutube.com
Influence of Functional Groups on Biological Activity (e.g., Amino Moiety Significance)
Research into the chemical derivatization of Oasomycin A and B has provided valuable insights into their structure-activity relationships. A key finding is the critical importance of the polyketide starter unit. nih.gov Specifically, the presence of a basic side chain, which includes an amino moiety, is required for potent antimicrobial activity. nih.gov
Selective amidation at this side chain has been used to generate libraries of modified oasomycins. The antimicrobial activities of these derivatives were found to be strongly dependent on the nature of the incorporated amine moieties. nih.gov This highlights the significance of the amino group, likely for mediating key interactions with its molecular targets or for facilitating transport across the bacterial cell membrane. The polycationic nature of many aminoglycoside antibiotics, which also feature prominent amino groups, is crucial for their interaction with the negatively charged ribosomal RNA. nih.gov
Correlating Structural Features with Antimicrobial Spectrum
This compound is described as a broad-spectrum antibiotic, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. youtube.com This broad range of activity is a reflection of its molecular structure and mechanism of action.
The ability to affect a wide array of microbes suggests that its molecular targets are highly conserved across different bacterial species. The ribosome and the Clp protease system are essential and conserved components in bacteria, making them excellent targets for broad-spectrum agents. nih.govnih.gov The large, complex macrocyclic structure of this compound likely provides a rigid scaffold that presents key functional groups in a precise orientation for binding to these conserved targets. The lipophilic nature of the macrolactone ring may also play a role in its ability to traverse the different cell envelope structures of Gram-positive and Gram-negative bacteria. msdvetmanual.com
Preclinical in Vitro Research and Investigational Studies
In Vitro Efficacy Assessment Methodologies
The initial stages of preclinical research for a compound like Oasomycin B rely heavily on a suite of in vitro assays designed to quantify its biological effects. These methodologies provide the foundational data regarding the compound's intrinsic activity and spectrum of action.
A cornerstone of antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govidexx.com This quantitative measure is a standard for assessing the potency of a new antibiotic against a panel of clinically relevant pathogens.
The broth microdilution assay is a widely used method for determining MIC values. nih.govrndsystems.com In this technique, a standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent. nih.gov The plates are then incubated under controlled conditions, typically for 18-24 hours at 37°C. nih.gov Following incubation, the wells are visually inspected for turbidity, or a plate reader is used to measure optical density to identify the lowest concentration of the compound that inhibited microbial growth. rndsystems.com The results of such an assay for this compound would be presented in a table format, detailing its activity against various bacterial and fungal strains.
| Microorganism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Enterococcus faecalis | ATCC 29212 | 32 |
| Streptococcus pneumoniae | ATCC 49619 | 8 |
| Candida albicans | ATCC 90028 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 2 |
This table is illustrative and provides an example of how MIC data for this compound would be presented. The values are not derived from a specific cited study.
Beyond direct antimicrobial testing, cell culture models are indispensable for characterizing the broader biological activity of a compound like this compound. These in vitro systems, utilizing either primary cells or established cell lines, allow for the investigation of the compound's effects on mammalian cells, providing insights into its potential cytotoxicity and its interactions with the host immune system. nih.govnih.gov
For instance, to evaluate the impact of this compound on immune cells, human B cells can be isolated from peripheral blood mononuclear cells and cultured. rndsystems.com These cultures can be stimulated to proliferate and differentiate into antibody-secreting cells. wellcomeopenresearch.org By introducing this compound into these cultures, researchers can assess its influence on B cell viability, proliferation, and function. rndsystems.comnih.gov Such studies are crucial for understanding whether the compound has any immunomodulatory effects, which could be beneficial or detrimental in a therapeutic context. The ability to expand B cells ex vivo provides a robust platform for these detailed functional analyses. nih.govwellcomeopenresearch.org
Computational Biology and Molecular Docking Studies
In modern drug discovery, computational approaches are integral to understanding the molecular basis of a drug's activity. These in silico methods can predict how a compound like this compound interacts with its biological targets, thereby guiding further experimental work and aiding in the optimization of its structure.
Predictive modeling of ligand-target interactions uses computational algorithms to forecast the binding affinity and mode of interaction between a small molecule (the ligand, such as this compound) and a macromolecular target, typically a protein. nih.govrsc.org Molecular docking is a primary technique in this area, which computationally places the ligand into the binding site of a target protein in various orientations and conformations to identify the most stable binding pose. nih.govfrontiersin.org The output of these simulations provides a binding energy score, which is an estimate of the binding affinity. While specific molecular docking studies for this compound have not been detailed in the available literature, this methodology would be a standard approach to identify its potential molecular targets within pathogenic microorganisms or host cells.
Computational methods can also be employed to elucidate the potential mechanism of action (MoA) of a novel compound. nih.govrsc.org By comparing the gene expression profiles of cells treated with this compound to a database of profiles from cells treated with compounds of known MoA (a technique known as connectivity mapping), researchers can generate hypotheses about its biological function. nih.gov Furthermore, if a putative target is identified through docking or other means, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-target complex over time, providing a more detailed picture of the interaction and its functional consequences. frontiersin.org As with direct docking studies, specific in silico MoA investigations for this compound are not currently available in the public domain.
Exploration of Resistance Mechanisms
The emergence of antimicrobial resistance is a major global health threat, making the early investigation of potential resistance mechanisms a critical component of preclinical drug development. nih.govnih.gov Understanding how microorganisms might become resistant to a new compound like this compound can inform strategies to mitigate this risk and prolong its potential clinical utility.
Common mechanisms of resistance to antibiotics include enzymatic modification or destruction of the drug, alteration of the drug's target site, and reduced intracellular accumulation of the drug due to changes in cell permeability or active efflux. nih.govnih.govmdpi.com For a large macrolide like this compound, potential resistance mechanisms could involve enzymatic inactivation by bacterial enzymes, mutations in the ribosomal target that reduce binding affinity, or the upregulation of efflux pumps that actively transport the drug out of the cell. nih.gov At present, specific studies detailing the mechanisms of resistance to this compound have not been reported in the scientific literature.
Cellular Adaptation to this compound Exposure
The response of microbial cells to a novel antibiotic agent like this compound is a dynamic process involving various adaptive mechanisms to counteract the induced stress. toxmsdt.com When exposed to a potentially toxic agent, cells may undergo changes to survive and, in some cases, develop resistance. toxmsdt.com These adaptations can manifest as alterations in cellular morphology, metabolic activity, or gene expression.
In a laboratory setting, investigating cellular adaptation to this compound would typically involve exposing a target microbial population, such as a specific bacterial or fungal strain, to sub-lethal concentrations of the compound over an extended period. Researchers would monitor for changes in the cells' characteristics. These adaptations are crucial for the cell's survival under the selective pressure of the antibiotic. toxmsdt.com
Table 1: Potential Cellular Adaptations to this compound Exposure
| Adaptation Type | Description | Potential Consequence |
| Morphological Changes | Alterations in cell size, shape, or the structure of the cell envelope. | Enhanced physical barrier against drug entry. |
| Metabolic Reprogramming | Shifts in metabolic pathways to bypass the drug's target or to produce protective molecules. | Reduced drug efficacy and sustained cellular energy production. |
| Efflux Pump Upregulation | Increased expression of membrane proteins that actively transport the antibiotic out of the cell. | Lower intracellular drug concentration, leading to reduced toxicity. |
| Biofilm Formation | Formation of a protective extracellular matrix that encases a community of cells. | Increased tolerance to the antibiotic and host immune responses. |
These adaptive responses are often reversible if the antibiotic pressure is removed, but they can also serve as a precursor to the development of stable, heritable resistance. youtube.com
Genetic and Biochemical Analysis of Resistance Pathways
The emergence of resistance to antimicrobial agents is a significant challenge. Understanding the genetic and biochemical basis of resistance to this compound is critical for its potential development as a therapeutic. Resistance can arise through spontaneous mutations in the microbial genome or through the acquisition of resistance genes from other organisms via horizontal gene transfer. creative-diagnostics.com
Genetic analysis of this compound-resistant strains would involve techniques such as polymerase chain reaction (PCR) to detect known resistance genes and whole-genome sequencing to identify novel mutations. creative-diagnostics.comnih.gov For instance, mutations in the gene encoding the drug's target protein could prevent this compound from binding effectively.
Biochemical investigations would focus on elucidating the enzymatic mechanisms of resistance. This could involve assays to detect enzymes that modify or degrade this compound, rendering it inactive. creative-diagnostics.com For example, resistance to the aminoglycoside antibiotic kanamycin (B1662678) can be mediated by enzymes that add phosphate (B84403) groups to the molecule, preventing it from interacting with its ribosomal target. creative-diagnostics.com
Table 2: Investigational Methods for this compound Resistance
| Analysis Type | Method | Objective |
| Genetic | Whole-Genome Sequencing | Identify mutations in target genes or regulatory regions. |
| Genetic | PCR and Gene Sequencing | Detect the presence of known resistance-conferring genes. |
| Biochemical | Enzyme Assays | Characterize enzymes that inactivate this compound. |
| Biochemical | Membrane Permeability Assays | Determine if resistance is due to reduced drug uptake. |
Multi-omics Integration for Comprehensive Mechanistic Understanding
A multi-omics approach provides a holistic view of the cellular response to a drug by integrating data from different molecular levels. nih.govmdpi.com This strategy is increasingly used to gain a comprehensive understanding of a drug's mechanism of action and the complex cellular responses it elicits. nih.gov For this compound, integrating genomics, transcriptomics, proteomics, and metabolomics would offer a detailed picture of its effects.
Genomics would identify the genetic basis of sensitivity and resistance.
Transcriptomics , often using RNA-sequencing, would reveal changes in gene expression in response to this compound, highlighting the upregulation of stress response genes or the downregulation of targeted pathways. nih.gov
Proteomics would analyze changes in the protein landscape of the cell, identifying which proteins are more or less abundant after drug exposure. youtube.com
Metabolomics and Lipidomics would provide insights into how this compound affects the cell's metabolic networks and lipid composition, which is particularly relevant for drugs targeting the cell membrane. nih.gov
By integrating these datasets, researchers can construct detailed models of the cellular pathways affected by this compound, identify its primary target, and uncover potential off-target effects and resistance mechanisms. mdpi.commdpi.com This comprehensive understanding is invaluable for the rational design of more effective second-generation compounds and for predicting potential clinical outcomes. nih.gov
Table 3: Multi-omics Approaches for this compound Research
| Omics Discipline | Key Information Provided | Example Application |
| Genomics | Identification of genetic mutations conferring resistance. | Sequencing resistant mutants to find changes in the drug's target. |
| Transcriptomics | Changes in gene expression upon drug exposure. | Identifying upregulated efflux pump genes. |
| Proteomics | Alterations in protein abundance and post-translational modifications. | Quantifying changes in metabolic enzymes. |
| Metabolomics | Perturbations in small molecule metabolite profiles. | Detecting the accumulation of a substrate due to enzyme inhibition. |
Future Research Directions and Translational Perspectives for Oasomycin B
Advancements in Biosynthetic Pathway Engineering for Enhanced Production or Novel Analogues
The biosynthesis of Oasomycin B, a complex 42-membered macrocyclic lactone, is believed to follow a modular polyketide synthase (PKS) pathway, characteristic of many macrolide antibiotics produced by Streptomyces species. nih.gov While the specific gene cluster for oasomycins has not been fully elucidated, insights can be drawn from the biosynthesis of similar polyketides like oxazolomycin and paulomycin. nih.govnih.gov The proposed biosynthetic pathway likely involves a series of condensation reactions of simple carboxylate units, such as acetate (B1210297) and propionate (B1217596), followed by tailoring modifications including hydroxylations, glycosylations, and the formation of the lactone ring. A putative model for this compound biosynthesis would involve a large, multi-domain PKS enzyme assembly line. nih.gov
Future advancements in the production of this compound and the generation of novel analogues will heavily rely on biosynthetic pathway engineering. Strategies for this include:
Host Strain Improvement: Optimizing the fermentation conditions of the producing organism, Streptomyces hiroshimensis, can lead to enhanced yields. nih.gov This can be achieved through classical strain improvement techniques or by genetic manipulation to overexpress positive regulators or delete negative regulators of the biosynthetic gene cluster.
Refactoring the Biosynthetic Gene Cluster: Once the oasomycin gene cluster is identified and sequenced, it can be refactored using synthetic biology tools. This involves redesigning the genetic architecture to ensure high-level expression of the pathway genes in a heterologous host, which can be a more genetically tractable and faster-growing bacterium. nih.gov
Combinatorial Biosynthesis: A powerful strategy for generating novel analogues involves the targeted modification of the PKS and tailoring enzymes. nih.gov For instance, inactivating or altering the specificity of acyltransferases within the PKS modules could lead to the incorporation of different extender units, resulting in oasomycin derivatives with modified polyketide backbones. nih.gov Similarly, modifying the glycosyltransferases responsible for attaching sugar moieties could generate a library of oasomycin glycovariants with potentially altered biological activities. nih.gov The generation of novel paulomycin derivatives through combinatorial biosynthesis serves as a successful precedent for this approach. nih.gov
Development of Innovative Synthetic Methodologies for this compound and its Derivatives
The complex structure of this compound presents a significant challenge for total synthesis. However, the successful total synthesis of Oasomycin A by Evans and colleagues has laid a crucial foundation for future synthetic endeavors. organic-chemistry.org Their convergent approach relied heavily on stereocontrolled aldol (B89426) reactions to construct the intricate polyol and polymethyl-substituted carbon backbone. organic-chemistry.org
Future development of innovative synthetic methodologies for this compound and its derivatives will likely focus on several key areas:
More Convergent and Efficient Strategies: While the Evans synthesis was a landmark achievement, future work will aim for even more convergent and step-economical routes. organic-chemistry.org This could involve the development of novel macrocyclization strategies to form the 42-membered ring with high efficiency and stereocontrol. The use of a Zn(II)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of other macrolactones provides an example of such an innovative cyclization method. researchgate.net
Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage in the synthesis is highly desirable for creating libraries of derivatives for structure-activity relationship (SAR) studies. doi.org This could involve chemoselective reactions that target specific functional groups on the macrolactone ring without the need for extensive protecting group manipulations.
Asymmetric Catalysis: The use of powerful asymmetric catalytic methods, such as the C2-symmetric copper catalyst employed in the Evans synthesis for an aldol reaction, will continue to be crucial for establishing the numerous stereocenters in this compound with high enantioselectivity. organic-chemistry.org Future research may focus on developing new catalysts that can control the stereochemistry of other key bond-forming reactions in the synthesis.
Uncovering Latent Biological Activities and Therapeutic Potential
This compound is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. bioaustralis.com It also exhibits potent inhibition of de novo cholesterol biosynthesis in vitro, comparable to lovastatin. bioaustralis.com These known activities suggest several avenues for uncovering latent therapeutic potential.
Table 1: Known Biological Activities of this compound
| Activity | Target Organisms/System | Potency | Reference |
| Antibacterial | Gram-positive and Gram-negative bacteria | Broad-spectrum | bioaustralis.com |
| Antifungal | Yeasts and fungi | Broad-spectrum | bioaustralis.com |
| Cholesterol Biosynthesis Inhibition | In vitro HEP-G2 cell assay | As potent as lovastatin | bioaustralis.com |
Future research should focus on:
Mechanism of Action Studies: A detailed understanding of how this compound exerts its antimicrobial and cholesterol-lowering effects is currently lacking. For its antimicrobial activity, it may act on the cell membrane, similar to other macrolide antibiotics like amphotericin B, or it could inhibit a specific enzyme crucial for microbial survival, like the moenomycin family of antibiotics that target peptidoglycan glycosyltransferases. rsc.orgnih.gov Elucidating the precise molecular target(s) could reveal new therapeutic opportunities and potential mechanisms of resistance.
Exploring Other Therapeutic Areas: The complex structure of this compound suggests that it may possess other, as yet undiscovered, biological activities. For instance, many complex macrolides exhibit potent anticancer properties. Screening this compound and its derivatives against a panel of cancer cell lines could uncover potential as a novel antineoplastic agent. nih.gov The cytotoxicity of lactimidomycin (B1249191) against breast cancer cells provides a relevant example. researchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, for example through the derivatization of its side chain, it is possible to identify the key structural features responsible for its different biological activities. doi.org This knowledge can then be used to design new analogues with improved potency, selectivity, and pharmacokinetic properties.
Strategic Development of this compound as a Chemical Biology Probe
A chemical biology probe is a small molecule that can be used to study biological processes in living systems. nih.gov The unique structure and biological activities of this compound make it an attractive candidate for development into such a probe.
The strategic development of this compound as a chemical biology probe would involve:
Synthesis of Tagged Derivatives: To visualize the interaction of this compound with its cellular targets, tagged derivatives can be synthesized. This would involve incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, at a position on the this compound scaffold that does not interfere with its biological activity. The selective side chain amidation of oasomycins provides a potential handle for the attachment of such tags. doi.org
Target Identification and Validation: Once a tagged probe is developed, it can be used in pull-down experiments or fluorescence microscopy studies to identify its binding partners within the cell. This would provide direct evidence for its mechanism of action and could uncover new cellular pathways that are modulated by this compound.
Probing Cellular Processes: A well-characterized this compound probe could be used to study a variety of cellular processes in real-time. For example, a fluorescently labeled this compound could be used to visualize its accumulation in specific cellular compartments or to monitor its effects on membrane dynamics or cholesterol trafficking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
